molecular formula C27H26FN3O3 B2705565 1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 883651-58-9

1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2705565
CAS No.: 883651-58-9
M. Wt: 459.521
InChI Key: UBGCVORXFIBCOA-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 4-fluorophenyl group at position 1 and a 1H-1,3-benzodiazol-2-yl moiety at position 4. The benzodiazol group is further functionalized with a 3-(4-methoxyphenoxy)propyl chain, introducing additional aromaticity and ether-based hydrophilicity.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3/c1-33-22-11-13-23(14-12-22)34-16-4-15-30-25-6-3-2-5-24(25)29-27(30)19-17-26(32)31(18-19)21-9-7-20(28)8-10-21/h2-3,5-14,19H,4,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGCVORXFIBCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with 4-methoxyphenol to form an intermediate, which is then reacted with benzimidazole and pyrrolidinone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and pharmacological properties:

Structural Analogues
Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
1-(4-Fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Pyrrolidin-2-one 4-Fluorophenyl, 1H-1,3-benzodiazol-2-yl, 3-(4-methoxyphenoxy)propyl Not explicitly reported (structural focus)
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one Pyrrolidin-2-one 3-Trifluoromethylphenyl, benzimidazol-2-yl, 2-(4-methoxyphenoxy)ethyl Enhanced metabolic stability (CF3 group)
1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Pyrrolidin-2-one Piperazine-aryl, ethoxy-phenyl α1-Adrenoceptor affinity (ED50 = 1.0 mg/kg, antiarrhythmic)
5-(4-Fluorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-ethoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one Pyrrol-2-one 4-Ethoxy-3-methylbenzoyl, dimethylaminopropyl Unreported activity; structural similarity

Key Observations :

  • Aromatic Substituents : The 4-fluorophenyl group in the target compound and analogs may enhance binding to hydrophobic pockets in biological targets, similar to fluorinated drugs like ciprofloxacin .
  • Linker Chains: The 3-(4-methoxyphenoxy)propyl chain in the target compound vs.
  • Heterocyclic Moieties : Replacing 1,3-benzodiazol (target) with benzimidazol () or piperazine () modifies electron distribution and hydrogen-bonding capacity, impacting receptor selectivity .
Pharmacological Activity Comparison

highlights pyrrolidin-2-one derivatives with arylpiperazine side chains exhibiting α1/α2-adrenoceptor affinity and antiarrhythmic activity. For example:

  • 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one : Displays prophylactic antiarrhythmic activity (ED50 = 1.0 mg/kg) and hypotensive effects .
  • Target Compound: While direct activity data is absent, its 4-methoxyphenoxy group may confer similar hypotensive effects due to methoxy’s vasodilatory properties .
Physicochemical Properties
  • Melting Points : The target compound’s melting point is unreported, but analogs like those in (MP: 303–306°C) and (MP: 242–245°C) suggest high thermal stability due to aromatic stacking .

Biological Activity

The compound 1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine ring, a benzodiazole moiety, and fluorophenyl and methoxyphenoxy substituents. The structural formula can be represented as follows:

C20H24FN2O3\text{C}_{20}\text{H}_{24}\text{F}\text{N}_2\text{O}_3

This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, particularly within the central nervous system (CNS). Preliminary studies suggest that it may act as a positive allosteric modulator (PAM) of the GABA-A receptor, which is crucial for neurotransmission and has implications in treating anxiety and other neurological disorders .

Pharmacological Effects

  • Neuropharmacology : The compound has shown potential in modulating neurotransmitter systems. Research indicates that it may enhance GABAergic transmission, leading to anxiolytic effects without the sedative properties typically associated with GABA-A receptor agonists .
  • Anticancer Properties : There is emerging evidence suggesting that compounds with similar structures exhibit anticancer activities by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The modulation of kinase activity is also a potential mechanism through which this compound might exert its effects .

Study 1: GABA-A Receptor Modulation

A study conducted on a series of compounds similar to our target molecule demonstrated significant interactions with the α1β2γ2 GABA-A receptor subtypes. The results indicated improved metabolic stability and reduced hepatotoxicity compared to traditional GABA-A modulators such as alpidem. The tested compounds maintained higher percentages of the parent compound after metabolic degradation tests using human liver microsomes (HLMs) .

Study 2: Anticancer Activity

In vitro studies have shown that derivatives of benzodiazole compounds can inhibit cancer cell growth. For instance, one study found that specific modifications to the benzodiazole structure led to enhanced activity against breast cancer cells, suggesting that our target compound may possess similar properties due to its structural similarities .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
NeuropharmacologyPositive allosteric modulation of GABA-A
AnticancerInhibition of cell proliferation

Table 2: Metabolic Stability Comparison

Compound% Parent Compound Remaining (120 min)Reference
Alpidem38.60%
2-(4-fluorophenyl)-benzodiazole derivative90%

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